Pseudoproto Pb

Description

Contextualization and Academic Significance within Complex Steroidal Saponin (B1150181) Research

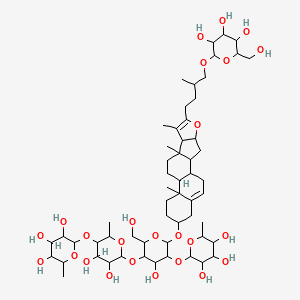

Steroidal saponins (B1172615) are a prominent class of bioactive constituents found widely in the plant kingdom, particularly in monocot plants. researchgate.net These compounds are a form of glycoside, characterized by a complex structure composed of a steroidal aglycone (sapogenin) backbone linked to one or more sugar chains. researchgate.netiscientific.org The academic significance of steroidal saponins, including Pseudoproto Pb, stems from their vast structural diversity and profound pharmacological attributes. researchgate.netnih.gov This structural variety, arising from different spirostane or furostanol backbones and diverse glycosyl ligands, provides a rich basis for a wide range of physiological activities. researchgate.netresearchgate.net

This compound belongs to the diosgenin (B1670711) skeleton type of steroidal saponins, a well-studied class known for its medicinal functions. mdpi.com The interest in compounds like this compound is driven by their potential applications, particularly in oncology. nih.govnih.gov Research has demonstrated that steroidal saponins can exhibit cytotoxic effects against various cancer cell lines, and some, like this compound, have shown potential cytotoxicity against HepG2 (liver cancer) and A549 (lung cancer) cells. mdpi.com The ability of these natural products to influence biological pathways, such as by regulating apoptosis or overcoming tumor drug resistance, makes them valuable subjects for drug discovery and development. nih.gov

However, the study of these molecules is not without significant challenges. The complexity of their structures makes the refining and separation of total steroidal saponins from plant sources a substantial hurdle. researchgate.netnih.gov This difficulty can complicate efforts to decipher the precise mechanism of action for individual compounds. researchgate.net Furthermore, issues such as low yield from natural sources and poor water solubility can limit their potential for widespread commercial and therapeutic use. nih.gov Therefore, the investigation of specific compounds like this compound is crucial for advancing the broader understanding and application of this important class of natural products. researchgate.net

| Property | Value | Source |

|---|---|---|

| CAS Number | 102100-46-9 | chemicalbook.com |

| Molecular Formula | C₅₇H₉₂O₂₅ | chemicalbook.com |

| Molecular Weight | 1177.34 g/mol | chemicalbook.com |

| Aglycone Skeleton | Diosgenin | mdpi.com |

Historical Evolution of Research Methodologies in Steroidal Saponin Chemistry

The methodologies for studying steroidal saponins have evolved significantly over time, moving from basic extraction to highly sophisticated analytical techniques. bookpi.org Historically, research began with classical methods of isolation and qualitative chemical tests to identify the presence of saponins in plant extracts. bookpi.org A primary use for these compounds was as precursors for the semi-synthesis of steroidal drugs, which involved hydrolyzing them to obtain the aglycone, such as diosgenin. researchgate.net

The advancement of analytical chemistry has revolutionized the field. The elucidation of the complex chemical structures of steroidal saponins like this compound now relies on a suite of advanced spectroscopic techniques. researchgate.net High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the precise molecular formula, while various Nuclear Magnetic Resonance (NMR) spectroscopy techniques are employed to map the intricate connectivity of the atoms within the molecule. researchgate.net

In recent years, the integration of chromatographic and spectrometric methods has become standard. Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) allows for the rapid and effective qualitative and quantitative analysis of saponins within complex mixtures obtained from plant material. semanticscholar.org This technological progression enables researchers to identify dozens of compounds, including steroidal saponins, flavonoids, and others, from a single plant extract, providing a more comprehensive phytochemical profile. mdpi.com These modern methodologies are essential for isolating new compounds, verifying their structures, and screening for biological activity, thereby accelerating the pace of discovery in natural product chemistry. semanticscholar.org

Current Research Frontiers and Unresolved Questions Regarding this compound

Despite significant progress, the field of steroidal saponin research, including the study of this compound, is still burgeoning with many unresolved questions. nih.gov Current research frontiers are focused on several key areas: biosynthesis, pharmacological mechanisms, and potential for therapeutic application.

A major area of investigation is the elucidation of the complete biosynthetic pathways of steroidal saponins in plants. researchgate.netnih.gov While the biosynthesis of the core skeleton, diosgenin, has been studied, the subsequent glycosylation steps that create the vast diversity of saponins are less understood. nih.gov Identifying the specific enzymes and genes involved in these modifications is a critical goal that could enable the industrial production of these valuable compounds through synthetic biology. researchgate.netnih.gov

From a pharmacological perspective, while preliminary studies have shown the cytotoxic potential of this compound, the precise molecular mechanisms and direct cellular targets remain largely unexplored. mdpi.comnih.gov Much of the current research on steroidal saponins is still in its infancy, with a heavy reliance on in vitro studies. nih.gov There is a pressing need for more in vivo experiments and eventually clinical trials to validate the therapeutic potential and understand the safety of these compounds. nih.gov

Key unresolved questions for researchers include:

What are the specific enzymes and regulatory networks controlling the biosynthesis of this compound in plants like Paris polyphylla? nih.gov

What is the detailed molecular mechanism by which this compound exerts its cytotoxic effects on cancer cells? nih.gov

Can the structure of this compound be optimized to enhance its bioactivity and improve its pharmacological properties, such as water solubility and bioavailability? nih.gov

Beyond cytotoxicity, what other potential biological activities might this compound possess?

Addressing these questions will be vital for unlocking the full potential of this compound and other complex steroidal saponins as future therapeutic agents. researchgate.net

| Compound Name | Compound Class |

|---|---|

| This compound | Steroidal Saponin |

| Diosgenin | Sapogenin |

| Pariphyllin A | Steroidal Saponin |

| Pseudoproto-gracillin | Steroidal Saponin |

Properties

IUPAC Name |

2-[4,5-dihydroxy-6-[4-hydroxy-2-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-6-[[7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H92O25/c1-21(20-72-51-43(67)41(65)38(62)33(18-58)78-51)8-11-31-22(2)35-32(77-31)17-30-28-10-9-26-16-27(12-14-56(26,6)29(28)13-15-57(30,35)7)76-55-50(82-53-45(69)40(64)37(61)24(4)74-53)47(71)49(34(19-59)79-55)81-54-46(70)42(66)48(25(5)75-54)80-52-44(68)39(63)36(60)23(3)73-52/h9,21,23-25,27-30,32-55,58-71H,8,10-20H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSQNTRCEDPVHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)OC4C(C(C(C(O4)C)O)O)O)OC5CCC6(C7CCC8(C(C7CC=C6C5)CC9C8C(=C(O9)CCC(C)COC1C(C(C(C(O1)CO)O)O)O)C)C)C)CO)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H92O25 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1177.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence, Isolation, and Advanced Extraction Methodologies for Pseudoproto Pb

Research into Sustainable Bioprospecting and Resource Management for Saponin (B1150181) Isolation

The growing interest in natural products for pharmaceutical and nutraceutical applications has intensified research into compounds like Pseudoproto Pb, a complex steroidal saponin. Effective bioprospecting and robust resource management are crucial for the sustainable isolation and utilization of such valuable natural products. This section details current research trends focusing on identifying sources, ensuring sustainable supply chains, and employing advanced, environmentally conscious extraction methodologies for this compound and related saponins (B1172615).

Bioprospecting Strategies for this compound

Bioprospecting efforts for this compound are primarily driven by its presence in plant species known for their medicinal properties. This compound has been identified in several plant species, notably within the Paris genus, including Paris yunnanensis, Paris wagnerianus, and Paris verticillata, as well as in Ypsilandra thibetica vulcanchem.comresearchgate.netchemfaces.comkib.ac.cnrhhz.netd-nb.infothieme-connect.comjst.go.jpcore.ac.uknih.gov. In Paris yunnanensis, this compound serves as a significant chemotaxonomic marker, aiding in the identification and classification of plant species based on their chemical profiles vulcanchem.com. Research into the Paris genus has revealed a rich diversity of steroidal saponins, many of which exhibit potent pharmacological activities, including cytotoxic and antitumor effects researchgate.netcore.ac.ukuj.edu.pl. Similarly, studies on the Smilax genus have identified a broad spectrum of steroidal saponins with notable biological activities, underscoring the potential for discovering novel therapeutic agents from these plant families researchgate.netnih.govresearchgate.net. These findings fuel bioprospecting initiatives aimed at discovering and isolating compounds like this compound for potential therapeutic applications.

Sustainable Sourcing and Resource Management

The increasing demand for medicinal plants, such as those in the Paris genus, has led to concerns regarding the sustainability of wild harvesting. Plants like Paris polyphylla, a source of saponins structurally related to this compound, are slow-growing and have faced over-exploitation, leading to dwindling wild resources d-nb.infonih.gov. To address these challenges, research is actively exploring sustainable sourcing strategies:

Cultivation of Source Plants : Developing controlled cultivation methods for species like Paris spp. is essential to ensure a reliable and sustainable supply of plant material, reducing pressure on wild populations d-nb.infonih.gov.

Exploration of Non-Medicinal Plant Parts : Investigations are extending to the chemical constituents found in the renewable aerial parts, leaves, and stems of these plants, which are often more readily available than the slow-growing rhizomes d-nb.infonih.gov.

Phytochemical Screening of Related Species : Expanding bioprospecting efforts to include related species within the same genus (Paris, Ypsilandra) and related genera (Trachycarpus, Smilax) is a key strategy to identify alternative sources of this compound and similar saponins vulcanchem.comresearchgate.netchemfaces.comkib.ac.cnd-nb.infojst.go.jpnih.govresearchgate.netnih.govresearchgate.netresearchgate.net.

Microbial Transformation : Emerging research explores biotransformation techniques, utilizing specific microbial strains (e.g., Fusarium sp. C39), to enhance the content or modify the structure of steroidal saponins in plant materials. This approach aims to improve resource utilization and potentially increase the bioactivity of the extracted compounds core.ac.uk.

Advanced and Green Extraction Methodologies

The isolation of complex saponins like this compound from intricate plant matrices presents significant challenges due to their structural diversity and potential chemical instability researchgate.netresearchgate.net. Consequently, research is increasingly focused on developing advanced, efficient, and environmentally friendly extraction techniques, often termed "green extraction" methods researchgate.netacs.orgjocpr.comchemmethod.commdpi.com. These methodologies aim to maximize saponin yield, minimize the use of hazardous solvents, reduce energy consumption, and decrease waste generation. Key sustainable extraction techniques being investigated include:

Ultrasound-Assisted Extraction (UAE) : This method leverages ultrasonic waves to generate cavitation bubbles, which effectively disrupt plant cell walls and enhance mass transfer. UAE offers faster extraction rates, lower energy requirements, and often superior yields compared to traditional methods like maceration researchgate.netacs.orgjocpr.comchemmethod.commdpi.combiotrop.org. Optimization studies for UAE of saponins typically focus on parameters such as solvent composition (e.g., ethanol-water mixtures), liquid-to-solid ratio, temperature, and extraction time to maximize efficiency acs.orgmdpi.com.

Supercritical Fluid Extraction (SFE) : Utilizing supercritical fluids, most commonly carbon dioxide (CO2), SFE is recognized for its environmental compatibility, as it eliminates the need for toxic organic solvents and allows for straightforward solvent removal through depressurization jocpr.comchemmethod.com. SFE is particularly effective for extracting nonpolar bioactive compounds and can preserve the integrity of heat-sensitive molecules.

Enzyme-Assisted Extraction (EAE) : This technique employs specific enzymes to selectively degrade cellular structures, thereby facilitating the release of target bioactive compounds. EAE is considered a green alternative for extracting complex molecules from plant materials jocpr.comchemmethod.com.

Green Solvents and Techniques : Beyond UAE and SFE, research is also exploring novel green solvents, such as ionic liquids and deep eutectic solvents (DESs), to enhance extraction efficiency and further reduce the environmental footprint of saponin isolation processes chemmethod.com.

Comparative Data on Sustainable Extraction Techniques

Research into optimizing saponin extraction highlights the advantages of green methodologies. While specific optimization studies for this compound are limited, data from related saponin extractions provide valuable insights into the effectiveness of techniques like Ultrasound-Assisted Extraction (UAE). These studies demonstrate how variations in extraction parameters can significantly impact yield and efficiency.

Table 1: Representative Optimization Parameters for Ultrasound-Assisted Extraction (UAE) of Saponins

| Parameter | Study 1 (Beet Leaves) acs.org | Study 2 (Polyscias fruticosa roots) mdpi.com | General Saponin Extraction Trends researchgate.netchemmethod.combiotrop.org |

| Solvent | 75% Ethanol/Water | Ethanol | Ethanol, Methanol, Water, n-Butanol, etc. |

| Temperature (°C) | Ambient | 60 | Ambient to solvent boiling point |

| Time (min) | 30 | 65 | Varies (e.g., 30-120 min) |

| L/S Ratio (mL/g) | 10 | Not specified | Varies |

| Ultrasonic Power | Not specified | 185 W | Varies |

| Yield/Efficiency | 0.18–0.22% (m/m) | Extraction Yield: 14.51%TSC: 41.24 mg/g | Enhanced yields, reduced solvent use, faster |

TSC: Total Saponin Content. This table illustrates general optimization trends for UAE applied to saponin extraction, demonstrating the impact of various parameters on extraction efficiency.

These findings underscore the potential of sustainable extraction techniques to improve the accessibility and yield of valuable saponins like this compound, aligning with principles of green chemistry and resource conservation.

Advanced Structural Elucidation of Pseudoproto Pb and Its Epimers/isomers

Single-Crystal X-ray Diffraction and Micro-Electron Diffraction (MicroED) for Absolute Configuration Determination

The definitive determination of the absolute configuration of a chiral molecule like a steroidal saponin (B1150181) is crucial for understanding its biological activity. Single-crystal X-ray diffraction (SC-XRD) has traditionally been the gold standard for this purpose. This technique involves irradiating a well-ordered single crystal of the compound with X-rays. The resulting diffraction pattern provides detailed information about the three-dimensional arrangement of atoms in the crystal lattice, allowing for the unambiguous assignment of stereochemistry. However, growing crystals of sufficient size and quality for SC-XRD can be a significant challenge for complex natural products.

Micro-Electron Diffraction (MicroED) is an emerging technique that has shown great promise for the structural analysis of molecules that are difficult to crystallize. MicroED uses a transmission electron microscope to collect diffraction data from nanocrystals, which are orders of magnitude smaller than those required for SC-XRD. This makes it a valuable tool for analyzing powdered samples or compounds that yield only very small crystals. While kinematical refinement of MicroED data can be limited in its ability to determine absolute configuration directly from anomalous scattering, this can be overcome by forming a salt or cocrystal with a molecule of known chirality.

Integrated Spectroscopic and Diffraction Data Analysis with Computational Structure Elucidation (CASE)

Modern structural elucidation of complex natural products often relies on an integrated approach that combines data from various analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide valuable information about the connectivity and relative stereochemistry of a molecule. When combined with diffraction data from SC-XRD or MicroED, a more complete and robust structural assignment can be achieved.

Computational Structure Elucidation (CASE) systems are sophisticated software tools that can aid in this process. CASE programs can analyze spectroscopic data (primarily 2D NMR) to generate a set of possible chemical structures consistent with the experimental evidence. These computer-generated structures can then be compared with experimental data, including diffraction data if available, to identify the most likely candidate. For complex molecules with multiple stereocenters, computational methods can also be used to predict the most stable conformations and to calculate theoretical spectroscopic parameters that can be compared with experimental values to further validate the proposed structure. This integrated approach is particularly powerful for resolving ambiguities and confirming the structures of novel and complex natural products.

Chemical Synthesis and Derivatization of Pseudoproto Pb and Its Analogues

Development of Total Synthesis Strategies for Pseudoproto Pb

The total synthesis of complex natural products like steroidal saponins (B1172615), including this compound, represents a significant challenge in organic chemistry due to their intricate stereochemistry and multiple functional groups. While the provided literature extensively details the isolation and structural elucidation of this compound from natural sources researchgate.netnih.govresearchgate.net, specific published strategies for its complete chemical synthesis from simple starting materials are not explicitly outlined in the search results. Current research trends for such compounds often prioritize isolation and semi-synthetic or biocatalytic approaches to obtain sufficient quantities for study or to explore structural modifications. The development of total synthesis strategies for steroidal saponins is an active area of research, but specific pathways for this compound itself are not detailed in the accessible information.

Semi-Synthetic Modifications and Derivatization of this compound Core Structure

Semi-synthetic modifications involve altering the structure of naturally isolated compounds to explore structure-activity relationships or to improve their properties. For this compound, research has primarily focused on its isolation and characterization, alongside investigations into its biological activities researchgate.netnih.govresearchgate.net. While direct chemical derivatization of the this compound core structure is not extensively detailed in the provided snippets, the broader field of steroidal saponin (B1150181) chemistry involves modifications to both the aglycone and the glycosidic chains.

Glycosylation Pattern Modifications

The glycosylation pattern, referring to the type, number, and linkage of sugar units, is a critical determinant of the biological activity of saponins. Modifications to these sugar moieties can significantly alter a compound's solubility, bioavailability, and interaction with biological targets. Although specific chemical glycosylation pattern modifications of this compound are not detailed in the provided literature, research on related steroidal saponins often explores the impact of altering these sugar residues. For instance, the presence and arrangement of rhamnose and glucose units are key features of compounds like this compound researchgate.netnih.gov.

Aglycone Skeletal Transformations

The aglycone, the non-sugar part of a saponin, also plays a crucial role in its biological activity. Transformations of the steroidal skeleton can lead to altered pharmacological profiles. While specific skeletal transformations of the this compound aglycone are not detailed in the provided snippets, the general chemical modification of steroidal aglycones is a well-established strategy in natural product chemistry. Such modifications might include changes to oxidation states, stereochemistry, or the introduction of new functional groups to probe structure-activity relationships.

Rational Design and Synthesis of Novel this compound Analogues for Structure-Function Probing

The investigation of structure-function relationships (SAR) for steroidal saponins, including this compound, is driven by their observed biological activities, particularly cytotoxicity uj.edu.plresearchgate.netresearchgate.net. Studies have correlated specific structural features of isolated saponins with their efficacy against various cancer cell lines. For example, this compound has been evaluated for its cytotoxic effects on cell lines like CCRF-CEM uj.edu.plresearchgate.net. Research in this area aims to understand how variations in the aglycone structure or the glycosylation pattern influence these activities. While the synthesis of novel this compound analogues for SAR studies is not explicitly detailed in the provided snippets, the identification and activity profiling of naturally occurring compounds like this compound serve as the foundation for such rational design efforts in broader steroidal saponin research.

Table 1: Identified Steroidal Saponins in Paris polyphylla

| Compound Name | Source Reference |

| This compound | uj.edu.plresearchgate.netrgu.ac.innih.govcyclofluidic.co.ukresearchgate.net |

| Parisyunnanoside A | uj.edu.plresearchgate.net |

| Paris saponin I | uj.edu.plresearchgate.net |

| Protogracillin | uj.edu.plresearchgate.net |

| Parisverticosides C | researchgate.net |

| Parisverticosides D | researchgate.net |

| Paris saponin VII (Tg) | researchgate.net |

| Proto-Pb | researchgate.netresearchgate.net |

| Chonglouoside SL-17 | nih.gov |

| Progracillin | nih.gov |

| Pennogenin-3-O-α-L-rhamnopyranosyl-(1→4)-α-L-rhamnopyranosyl(1→4)-β-D-glucopyranoside | researchgate.netresearchgate.net |

| Paris saponin II | researchgate.netresearchgate.net |

| Polyphylloside III | researchgate.netresearchgate.net |

Biosynthesis and Biotransformation Pathways of Pseudoproto Pb

Elucidation of Biosynthetic Precursors and Pathways in Plants

The biosynthesis of steroidal saponins (B1172615) such as Pseudoproto Pb is a complex multi-step process originating from primary metabolism. The pathway can be broadly divided into three main stages. researchgate.net

The initial stage involves the synthesis of the 30-carbon precursor, 2,3-oxidosqualene (B107256). This occurs through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-d-erythritol-4-phosphate (MEP) pathway in the plastids. researchgate.netnih.gov These pathways converge to produce isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are condensed to form squalene (B77637). Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase (SQE). researchgate.net

The second stage is the cyclization of 2,3-oxidosqualene and subsequent formation of the sterol backbone. In plants, 2,3-oxidosqualene is cyclized by cycloartenol (B190886) synthase (CAS) to form cycloartenol, the dedicated precursor for phytosterols. nih.gov Through a series of enzymatic reactions, cycloartenol is converted to cholesterol, which serves as the direct precursor for the aglycone backbone of most steroidal saponins, including the furostanol type to which this compound belongs. researchgate.netnih.gov

The final stage involves a series of modifications to the cholesterol backbone to create the diverse range of steroidal saponins. nih.gov This stage is characterized by the action of three key enzyme families:

Cytochrome P450 monooxygenases (P450s): These enzymes are responsible for the oxidation and hydroxylation of the sterol skeleton at various positions, such as C-16, C-22, and C-26. nih.govfrontiersin.org These modifications are critical for forming the characteristic furostanol structure.

UDP-dependent glycosyltransferases (UGTs): UGTs catalyze the glycosylation of the steroidal aglycone by transferring sugar moieties (e.g., glucose, rhamnose) from UDP-sugar donors to the aglycone. frontiersin.org Furostanol saponins like this compound typically have sugar chains attached at the C-3 and C-26 positions. researchgate.net

Other tailoring enzymes: Additional enzymes, such as acyltransferases, may be involved in further modifying the saponin (B1150181) structure, contributing to their vast diversity. nih.gov

Furostanol saponins are considered the biosynthetic precursors to spirostanol (B12661974) saponins. The key transformation is the enzymatic cleavage of the glucose unit at the C-26 position, which leads to the cyclization of the F-ring to form the spirostanol structure. researchgate.netrsc.org

Microbial Biotransformation of this compound and Related Steroidal Saponins

Microbial biotransformation offers a powerful tool for modifying the structure of steroidal saponins, potentially leading to compounds with enhanced biological activity or creating valuable pharmaceutical intermediates like diosgenin (B1670711). nih.govnih.gov This process utilizes microorganisms or their enzymes to perform specific chemical reactions, often with high regioselectivity and stereoselectivity under mild conditions. nih.gov

A variety of microorganisms, particularly fungi, have been identified for their capacity to transform steroidal saponins. Endophytic fungi, which reside within plant tissues, are a particularly rich source of such biocatalysts. nih.gov Some of these fungi can produce the same or similar bioactive compounds as their host plants. researchgate.net

One of the most notable examples is Fusarium sp. C39 , an endophytic fungus isolated from Dioscorea nipponica. Research has shown that this strain can significantly increase the content of steroidal saponins when used in the fermentation of Paridis Rhizoma. nih.govnih.gov The biotransformation involves a suite of enzymes that modify the saponin structures. nih.gov Other microbial strains have also been identified for their saponin-transforming capabilities. For instance, Aspergillus oryzae produces enzymes that can hydrolyze various sugar moieties from protodioscin, a common furostanol saponin. nih.gov Similarly, Absidia coerulea has been found to convert steroidal saponins into new derivatives. nih.gov

| Microbial Strain | Source/Type | Observed Biotransformation Activity | Reference |

|---|---|---|---|

| Fusarium sp. C39 | Endophytic fungus from Dioscorea nipponica | Increases total steroidal saponin content; synthesizes diosgenin and alters saponin configurations. | nih.govnih.gov |

| Aspergillus oryzae | Fungus | Hydrolyzes various sugar moieties at different positions of protodioscin. | nih.gov |

| Absidia coerulea | Fungus | Converts steroidal saponins into new derivatives. | nih.gov |

| Trichoderma viride | Fungus | Promotes the production of steroidal saponins. | nih.gov |

| Trametes versicolor | Endophytic fungus from wild ginseng | Produces total saponins, including ginsenosides (B1230088) Rf and Rb3, through in vitro fermentation. | mdpi.com |

| Trichoderma reesei | Fungus | Cleaves sugar chains from saponins to release the aglycone (diosgenin). | researchgate.netresearchgate.net |

Glycosidases and glycosyltransferases are the primary enzymatic drivers of saponin biotransformation, acting to remove or add sugar moieties, respectively. nih.gov

Glycosidases are hydrolases that catalyze the cleavage of glycosidic bonds. In the context of furostanol saponins like this compound, β-glucosidases play a pivotal role. nih.gov A specific enzyme, furostanol glycoside 26-O-β-glucosidase (F26G), is responsible for hydrolyzing the glucose molecule attached to the C-26 hydroxyl group. nih.govresearchgate.net This cleavage is the rate-limiting step that triggers the spontaneous cyclization of the open F-ring to form the more stable spirostanol structure. researchgate.netrsc.org This conversion is crucial as spirostanol saponins are often the more biologically active form or are desired precursors for steroid drug synthesis. rsc.org Microbial glycosidases can act sequentially, removing terminal sugars one by one from the sugar chains, ultimately leading to the sapogenin. researchgate.net

Glycosyltransferases catalyze the opposite reaction: the formation of glycosidic bonds. These enzymes transfer a sugar moiety from an activated donor, such as a UDP-sugar, to an acceptor molecule, which in this case is the steroidal aglycone or a partially glycosylated saponin. frontiersin.org The action of microbial glycosyltransferases can lead to the synthesis of novel saponins with different glycosylation patterns, which can significantly alter their solubility and biological activity. nih.gov

The biotransformation of steroidal saponins is not limited to the modification of sugar chains. Oxidoreductases, particularly P450s, from microbial sources can introduce hydroxyl groups or perform other oxidative reactions on the steroidal backbone. nih.gov This can lead to the creation of novel sapogenins with altered pharmacological profiles.

Furthermore, the entire sterol synthesis pathway within the microorganism can be involved. Studies with Fusarium sp. C39 have identified the upregulation of key genes involved in sterol synthesis during the fermentation process. nih.gov This suggests that the fungus may not only be transforming existing saponins from the plant material but could also be synthesizing steroidal precursors de novo, which are then converted into various saponins. nih.gov This integrated action of glycosidases, glycosyltransferases, oxidoreductases, and the sterol synthesis pathway allows for a comprehensive modification and potential net increase of steroidal saponins. nih.govnih.gov

Genetic Engineering and Metabolic Engineering Approaches for Biosynthetic Pathway Manipulation

The low yield of valuable saponins from natural plant sources has driven the development of genetic and metabolic engineering strategies to enhance their production. researchgate.net These approaches aim to manipulate the biosynthetic pathways in either the native plants or in microbial hosts.

One promising strategy is the heterologous expression of plant biosynthetic genes in microbial chassis such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). By introducing the key enzymes from the plant saponin pathway—such as oxidosqualene cyclases, P450s, and UGTs—into these fast-growing microbes, it is possible to produce specific saponins or their precursors in controlled fermenters. nih.gov This approach can also be used to verify the function of newly discovered genes related to saponin biosynthesis. nih.gov

In plants, metabolic engineering can involve the overexpression of rate-limiting enzymes or the silencing of genes in competing pathways to channel more metabolic flux towards saponin production. Transcription factors that regulate the expression of multiple genes in the pathway are also key targets for manipulation. For instance, the AP2/ERF transcription factor GLYCOALKALOID METABOLISM 9 (GAME9) is known to regulate the biosynthesis of steroidal glycoalkaloids, a closely related class of compounds, and similar regulators may exist for steroidal saponins. nih.gov The discovery of gene clusters for saponin biosynthesis in plants like oat provides another avenue for engineering, as multiple pathway genes can be transferred as a single unit. nih.gov

Investigating Endophytic Fungi and Plant-Microbe Interactions in Saponin Production

Endophytic fungi represent a fascinating and largely untapped resource for natural product discovery, including saponins. researchgate.net These microbes live in a symbiotic or commensal relationship within the tissues of their host plants and can have a profound impact on the host's metabolism. mdpi.com

Several studies have demonstrated that endophytic fungi isolated from saponin-producing plants can themselves produce saponins. researchgate.netmdpi.com For example, endophytic fungi isolated from Panax ginseng (ginseng) and Panax notoginseng have been shown to produce various ginsenosides in liquid fermentation culture. mdpi.com This suggests that endophytes may possess the genetic machinery for saponin biosynthesis, possibly acquired from the host plant through horizontal gene transfer.

The interaction between the plant and its endophytic community can also stimulate saponin production in the host. The presence of certain microbes can act as a biotic elicitor, triggering the plant's defense responses, which often includes the upregulation of secondary metabolite pathways. nih.gov Fungi such as Cylindrocarpon sp. and Trichoderma viride have been shown to promote the production of steroidal saponins in Paris polyphylla. nih.gov Harnessing these plant-microbe interactions could lead to novel agricultural strategies for enhancing the yield of medicinal compounds in cultivated plants. The use of endophytic fungi as a direct source of saponins through fermentation offers a sustainable and controllable alternative to the extraction from slow-growing and often rare medicinal plants. mdpi.com

Mechanistic Studies of Pseudoproto Pb Molecular Interactions

Computational Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational methods play a vital role in predicting how Pseudoproto Pb interacts with biological targets at a molecular level, providing insights into its mechanism of action.

Prediction of Binding Modes and Affinities

Molecular docking studies aim to predict the preferred orientation of this compound when bound to a target protein, as well as the strength of this binding. These simulations help identify key amino acid residues involved in the interaction and estimate binding affinities.

One study reported a predicted binding affinity for this compound of -7.7 kcal/mol through molecular docking, suggesting a moderate to strong interaction with its implied target scitepress.org. Such computational analyses have indicated that this compound can interact with important amino acid residues within the catalytic sites of enzymes, such as lipoxygenase, thereby revealing potential binding modes researchgate.net. These findings are essential for rational drug design and for understanding the compound's biological modulatory effects.

Table 1: Predicted Binding Affinities of this compound

| Compound | Target (Implied) | Binding Affinity (kcal/mol) | Citation |

| This compound | Not Specified | -7.7 | scitepress.org |

Conformational Changes Upon Binding

Molecular dynamics (MD) simulations complement docking studies by providing a temporal perspective on molecular interactions, allowing researchers to observe how the complex of this compound and its target protein behaves over time. MD simulations have demonstrated that this compound can form stable hydrogen bonds with its binding partners researchgate.net. Furthermore, studies on similar steroidal saponins (B1172615) have indicated that their active sites may exhibit rigidity behavior during simulation, suggesting that the compound maintains a relatively stable conformation upon binding, or that the complex reaches a stable dynamic state researchgate.netresearchgate.net. The root-mean-square deviation (RMSD) and radius of gyration (Rg) analyses from MD simulations help assess the stability and conformational flexibility of these interactions researchgate.netresearchgate.net.

Structure-Activity Relationship (SAR) Investigations of this compound and its Derivatives

Structure-activity relationship (SAR) studies explore how variations in the chemical structure of this compound and its derivatives influence their biological activities. This understanding is critical for optimizing potency and selectivity.

Correlation of Specific Structural Motifs with Molecular Modulatory Effects

Investigations into the cytotoxic activities of spirostanol (B12661974) saponins, a class to which this compound belongs, have revealed key structural determinants. For instance, the presence of a double bond between carbons 5 and 6 (C-5/C-6) and hydroxyl groups on the aglycone part of the molecule are associated with enhanced cytotoxic effects researchgate.net. Conversely, the absence of these features can lead to a reduction in activity researchgate.net. This compound has been shown to possess potential cytotoxicities against cancer cell lines such as HepG2 and A549 mdpi.com. General SAR principles for steroidal saponins also suggest that the integrity of the F ring and the presence of multiple sugar units in the saccharidic chain contribute positively to certain biological activities, such as antifungal effects nih.gov.

Table 2: Structure-Activity Relationship Insights for Cytotoxicity

| Structural Feature | Effect on Cytotoxicity (for Spirostanol Saponins) | Citation |

| Presence of double bond at C-5 and C-6 | Enhances cytotoxic effects | researchgate.net |

| Absence of double bond at C-5 and C-6 | Reduces cytotoxic effects | researchgate.net |

| Presence of hydroxyl groups on the aglycone part | Enhances cytotoxic effects | researchgate.net |

| Absence of hydroxyl groups on the aglycone part | Reduces cytotoxic effects | researchgate.net |

| Spirostanol framework without hydroxyl group at C-17 | Cytotoxic effects depend on C-5/C-6 double bond and aglycone hydroxyls | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

While specific QSAR models for this compound were not detailed in the provided search results, QSAR is a powerful computational approach used to correlate physicochemical properties of compounds with their biological activities. Such models can predict the activity of novel derivatives, guiding the synthesis of more potent and selective agents based on the structural characteristics of this compound.

Biophysical Characterization of this compound Interactions with Biomolecules

Biophysical techniques are employed to experimentally validate and quantify the interactions of this compound with its biological targets. These methods provide direct evidence of binding and help elucidate the thermodynamics and kinetics of these interactions.

Studies aimed at understanding the biological effects of this compound and related compounds often involve identifying molecular targets through techniques like proteomics and gene expression profiling vulcanchem.com. For instance, research on similar steroidal saponins has demonstrated their ability to interact with specific enzyme active sites, as suggested by molecular docking studies researchgate.net. While specific biophysical characterization data for this compound, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) results, were not explicitly detailed in the provided snippets, the observed biological activities, including cytotoxicity against cancer cell lines, imply direct interactions with cellular components or signaling pathways mdpi.com. Studies on other Paris species have explored interactions with cell lines like HUVECs and ovarian cancer cells, and have investigated effects on pathways such as NF-κB, indicating the types of biophysical investigations relevant to understanding this compound's mechanism rgu.ac.in.

Compound List:

this compound

Pseudoproto-gracillin

Chonglouside 14

Pennogenin

Nuatigenin

Sieboldogenin

Protodioscin

Methyl proto-dioscin

Pseudoprotodioscin

Pariphyllin A

Formosanin C

Advanced Computational Chemistry and Molecular Modeling Studies of Pseudoproto Pb

Chemoinformatics and Machine Learning Applications in Saponin (B1150181) Research

Virtual Screening and Library Design

Virtual screening (VS) is a computational methodology widely employed in drug discovery and chemical biology to identify molecules with desired properties from large chemical libraries. nih.gov This process involves using computational tools to predict the binding affinity or activity of a vast number of compounds against a specific biological target. The success of virtual screening campaigns is significantly influenced by the quality and diversity of the chemical libraries used. chemrxiv.org

Chemical libraries, whether composed of synthesized compounds or natural products, serve as the foundational resource for VS. nih.gov These libraries can range from hundreds of thousands to billions of molecules, with the exploration of ultra-large, "make-on-demand" virtual libraries becoming increasingly prevalent. chemrxiv.orgchemrxiv.org The design of these libraries often focuses on maximizing chemical diversity, incorporating biologically relevant scaffolds, and ensuring the accessibility of molecules through synthesis or availability. chemrxiv.org

For natural products like Pseudoproto Pb, virtual screening can be applied in several ways. This compound itself could be a component within a larger screening library designed to identify novel bioactive agents. Alternatively, computational methods can be used to design libraries of analogs or derivatives of this compound, aiming to optimize its properties or explore structure-activity relationships. nih.govchemrxiv.org The principles of library design, focusing on diversity and relevance, are crucial for maximizing the chances of identifying promising hits when screening complex molecules or their potential modifications.

Predictive Models for Biosynthetic Outcomes

The biosynthesis of steroidal glycosides, including compounds like this compound, is a complex enzymatic process involving the glycosylation of steroid aglycones. vulcanchem.com These biosynthetic pathways are dynamic and can be influenced by various factors, including ecological conditions, which contribute to the observed chemical diversity among related species. vulcanchem.com

Predictive models play a vital role in understanding and designing biosynthetic pathways for natural products. Computational tools leverage biological big-data, including information on compounds, reactions, and enzymes, to predict potential pathways for synthesizing target molecules. nih.gov These approaches often employ retrosynthesis methods to work backward from the target molecule to identify precursor compounds and enzymatic steps. nih.gov Furthermore, enzyme engineering techniques, often data-mining driven, can help identify or design enzymes with specific catalytic functions required for particular biosynthetic transformations. nih.gov

For this compound, predictive models could be utilized to:

Elucidate its complete biosynthetic route: By analyzing known enzymes and reactions involved in steroidal glycoside metabolism, computational models can help map out the specific enzymatic steps leading to this compound.

Predict biosynthetic variations: Understanding how ecological factors influence biosynthesis, as noted for steroidal glycosides, can be aided by predictive models that simulate the impact of varying enzyme expression or substrate availability.

Design synthetic biology approaches: Computational pathway design tools can inform strategies for heterologous expression of this compound biosynthesis in microbial hosts, potentially leading to optimized production yields. nih.gov

Multi-Scale Modeling Approaches for Complex Systems Involving this compound

Complex biological systems often require multi-scale modeling approaches to capture phenomena that span different levels of organization, from molecular interactions to cellular pathways and network dynamics. nih.gov These models aim to bridge the gaps between various scales, integrating information from molecular events to macroscopic cellular behaviors. nih.govwarwick.ac.uk

In the context of this compound, multi-scale modeling could be applied to understand its biological roles and interactions within a cellular or organismal environment. Such approaches typically involve:

Molecular to Pathway Scale: Modeling the precise interactions of this compound with its molecular targets (e.g., proteins, receptors) using techniques like molecular docking or molecular dynamics simulations. This can inform how this compound initiates its biological effects.

Pathway to Network Scale: Integrating the identified molecular interactions into larger signaling or metabolic pathways. This level of modeling can reveal how this compound perturbs or influences cellular networks, considering crosstalk between pathways and feedback mechanisms. nih.gov

Network to Cellular Outcome Scale: Connecting the network-level dynamics to observable cellular responses. This might involve simulating how changes in pathway activity, driven by this compound, ultimately lead to specific cellular outcomes such as changes in gene expression, cell proliferation, or metabolic flux. nih.gov

The development of such multi-scale models for systems involving this compound would necessitate the integration of diverse data types, including structural information, kinetic parameters, and pathway topology. nih.govnih.gov By combining different modeling techniques, researchers can gain a comprehensive understanding of how this compound functions within its biological context, addressing questions that single-scale approaches cannot fully resolve. nih.govwarwick.ac.uk

Data Tables

This compound: Key Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | vulcanchem.comchemblink.com |

| CAS Number | 102100-46-9 | vulcanchem.comguidechem.com |

| Molecular Formula | C57H92O25 | vulcanchem.comchemfaces.com |

| Molecular Weight | ~1177.4 g/mol | vulcanchem.comchemfaces.com |

| Source | Trachycarpus fortunei, T. wagnerianus | vulcanchem.comchemfaces.com |

Compound List

this compound

Future Research Directions and Emerging Trends in Pseudoproto Pb Research

Integration of Advanced Analytical Platforms (e.g., hyphenated techniques, miniaturization)

The structural elucidation and quantification of Pseudoproto Pb in complex biological matrices necessitate sophisticated analytical methodologies. Future efforts will likely focus on the integration of advanced analytical platforms to enhance sensitivity, resolution, and throughput.

Hyphenated Techniques: The coupling of separation techniques with spectroscopic detection, known as hyphenated techniques, offers a powerful tool for the analysis of natural products. springernature.comnih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS) are instrumental in separating and identifying components of intricate mixtures. asdlib.org For this compound research, the use of tandem mass spectrometry (MS-MS) can provide detailed structural information through collision-induced dissociation, aiding in the identification of known and novel analogues. nih.gov Furthermore, the online combination of liquid chromatography with Nuclear Magnetic Resonance spectroscopy (LC-NMR) and mass spectrometry (LC-NMR-MS) can offer unambiguous structure elucidation directly from complex extracts. semanticscholar.org

Miniaturization: The trend towards miniaturization in analytical chemistry presents significant advantages for this compound research, including reduced sample and solvent consumption, increased throughput, and lower costs. sigmaaldrich.com The development of microfluidic devices, or "lab-on-a-chip" systems, can integrate sample preparation, separation, and detection into a single, miniaturized platform. This approach is particularly valuable when dealing with minute quantities of isolated natural products. The application of miniaturized absorbance assays, utilizing the fluorescent properties of white microplates, can also facilitate high-throughput screening of this compound for various biological activities in low-volume formats. sigmaaldrich.com

| Analytical Platform | Application in this compound Research | Potential Advantages |

| LC-MS/MS | Identification and quantification of this compound and its analogues in plant extracts and biological samples. | High sensitivity and selectivity, structural information from fragmentation patterns. |

| GC-MS | Analysis of volatile derivatives of this compound or its degradation products. | Suitable for volatile and thermally stable compounds. |

| LC-NMR-MS | Unambiguous structure elucidation of novel this compound analogues directly from complex mixtures. | Provides comprehensive structural and molecular weight information in a single run. |

| Microfluidics | High-throughput screening, separation, and analysis of this compound from small sample volumes. | Reduced reagent consumption, faster analysis times, and potential for automation. |

Systems Biology Approaches to Understand this compound's Role in Plant Physiology

Understanding the physiological role of this compound within the source organism is crucial for elucidating its biosynthetic pathway and ecological significance. Systems biology, which integrates various "omics" data, provides a holistic framework to investigate the complex interactions of this compound within the plant. nih.gov

By employing genomics, transcriptomics, proteomics, and metabolomics, researchers can generate a comprehensive molecular snapshot of the plant under different conditions. For instance, comparing the metabolic profiles of plants with high and low levels of this compound could reveal correlations with other metabolites and proteins, suggesting its involvement in specific physiological processes. Genome-wide association studies can help identify genes and molecular markers associated with this compound production, offering insights into its genetic regulation. nih.gov This integrated approach can help unravel how this compound contributes to the plant's defense mechanisms, growth, and development, particularly in response to abiotic and biotic stresses. nih.govnih.gov

Development of Innovative Synthetic Methodologies for Accessing Structurally Diverse Saponins (B1172615)

The chemical synthesis of complex natural products like saponins, a class to which this compound likely belongs, is a significant challenge that drives innovation in organic chemistry. ablesci.com Developing novel synthetic strategies is essential for producing sufficient quantities of this compound for extensive biological evaluation and for creating structurally diverse analogues with potentially enhanced activities.

Future research in this area will likely focus on the development of more efficient and stereoselective glycosylation methods, as the carbohydrate moieties of saponins are often crucial for their biological function. Advances in catalyst design and reaction engineering can lead to more practical and scalable synthetic routes. Furthermore, chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, could provide powerful tools for constructing complex saponin (B1150181) architectures. These synthetic efforts will not only provide access to rare natural products but also enable detailed structure-activity relationship (SAR) studies. ablesci.com

Exploration of Undiscovered Analogues and Natural Chemodiversity

The natural world remains a vast reservoir of chemical diversity, and it is highly probable that numerous undiscovered analogues of this compound exist in various plant species or even in different tissues of the same plant. Future research will involve systematic screening of a wider range of biological sources to explore this chemodiversity.

The use of modern analytical techniques, particularly LC-MS-based metabolomics, will be central to these efforts. semanticscholar.org By creating detailed chemical fingerprints of plant extracts, researchers can rapidly identify novel compounds that share structural similarities with this compound. This process, often referred to as dereplication, helps to prioritize the isolation of new and potentially bioactive molecules. semanticscholar.org Exploring different ecological niches and investigating plants with unique ethnobotanical uses may also lead to the discovery of novel this compound analogues with unique biological properties.

Predictive Modeling and Artificial Intelligence in Natural Product Discovery and Optimization

Machine learning algorithms can be trained on existing data to predict the biological activities of novel natural products based on their chemical structures. researchgate.net This can help to prioritize which compounds to isolate and test, saving considerable time and resources. AI can also be employed in the de novo design of new molecules inspired by the structure of this compound, potentially leading to compounds with improved efficacy and drug-like properties. researchgate.netazorobotics.com

| Technology | Application in this compound Research | Potential Impact |

| Machine Learning | Predicting biological activities and potential targets of this compound analogues. | Prioritization of compounds for further investigation. |

| Deep Learning | De novo design of novel saponin structures with optimized properties. | Generation of new drug leads with improved efficacy and safety profiles. |

| AI in 'Omics' Data Analysis | Identification of biosynthetic gene clusters for this compound production. | Enables metabolic engineering for enhanced production. |

| Predictive Biomarker Discovery | Identifying potential biomarkers for the therapeutic effects of this compound. researchgate.netmedrxiv.org | Facilitates personalized medicine approaches. |

Q & A

Q. How can researchers distinguish Pseudoproto Pb from morphologically similar species in taxonomic studies?

Methodological Answer: Combine genomic sequencing (e.g., 16S rRNA for prokaryotes or COI for eukaryotes) with morphological trait analysis. Use high-resolution microscopy to compare structural features (e.g., cell wall composition, appendages) against reference databases like the National List of Marine Species . Validate findings through phylogenetic clustering and statistical tests (e.g., bootstrapping).

Q. What experimental designs are optimal for studying this compound’s ecological interactions?

Q. How should researchers collect and preserve this compound samples to minimize degradation?

Methodological Answer: Follow protocols for anaerobic sampling if this compound is sensitive to oxygen. Use cryopreservation (-80°C with 20% glycerol) or fixatives (e.g., glutaraldehyde for electron microscopy). Document metadata rigorously (e.g., GPS coordinates, depth, temperature) per FAIR data principles .

Advanced Research Questions

Q. How can contradictory findings about this compound’s metabolic pathways be resolved?

Methodological Answer: Perform iterative hypothesis testing :

- Step 1: Replicate prior experiments under identical conditions.

- Step 2: Use multi-omics integration (transcriptomics, proteomics) to identify overlooked variables.

- Step 3: Apply Bayesian statistics to quantify uncertainty in pathway models.

Case Study: Discrepancies in hydrogenase activity were resolved by discovering a pH-dependent isoform not previously annotated .

Q. What strategies ensure reproducibility in this compound studies across labs?

Methodological Answer: Adopt modular protocol sharing with detailed SOPs (Standard Operating Procedures):

- Pre-registration: Publish experimental designs on platforms like Open Science Framework.

- Inter-lab validation: Use ring trials to compare results across institutions.

- Data transparency: Share raw sequencing files via repositories like NCBI SRA .

Q. How can interdisciplinary approaches (e.g., bioinformatics + geochemistry) enhance this compound research?

Methodological Answer: Design studies using convergent mixed methods :

- Quantitative: Model biogeochemical cycles using this compound’s metabolic outputs.

- Qualitative: Conduct thematic analysis of historical field data to identify environmental drivers.

- Integration: Map omics data onto geochemical gradients using GIS tools.

Avoiding Common Pitfalls

- Ethical Data Use: Secure permits for sample collection and cite prior datasets per Cambridge English guidelines .

- Question Formulation: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to avoid trivial or non-actionable questions .

- Bias Mitigation: Blind lab technicians to experimental groups during data collection to reduce observer bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.